molecular formula C7H12O3 B8707513 Methyl 2-hydroxy-2-methylpent-4-enoate CAS No. 62696-36-0

Methyl 2-hydroxy-2-methylpent-4-enoate

Cat. No. B8707513
CAS RN: 62696-36-0
M. Wt: 144.17 g/mol
InChI Key: JZDKUMJBPCMQJF-UHFFFAOYSA-N
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Patent
US07700633B2

Procedure details

To a stirring solution of 2-oxopropionic acid methyl ester (1.0 g, 0.903 mmol), allyl bromide (1.8 mL, 21.32 mmol) in MeOH/HCl (1:4, 10 mL), is added indium powder (1.12 g, 9.76 mmol). The mixture is stirred for 3 days at room temperature. The mixture is quenched with NaHCO3 and extracted with DCM (3×50 mL). The organic layers are washed with water (2×50 mL) and brine. The combined organic layers are dried with MgSO4 and concentrated to afford 2-hydroxy-2-methylpent-4-enoic acid methyl ester: (M+H)+=145.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.8 mL
Type
reactant
Reaction Step One
Quantity
1.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:7])[C:4](=[O:6])[CH3:5].[CH2:8](Br)[CH:9]=C.[In].[CH3:13]O.Cl>>[CH3:1][O:2][C:3](=[O:7])[C:4]([OH:6])([CH3:13])[CH2:5][CH:8]=[CH2:9] |f:3.4|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
COC(C(C)=O)=O
Name
Quantity
1.8 mL
Type
reactant
Smiles
C(C=C)Br
Name
Quantity
1.12 g
Type
reactant
Smiles
[In]
Name
Quantity
10 mL
Type
reactant
Smiles
CO.Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred for 3 days at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The mixture is quenched with NaHCO3
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×50 mL)
WASH
Type
WASH
Details
The organic layers are washed with water (2×50 mL) and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried with MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
product
Smiles
COC(C(CC=C)(C)O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.